Home > Products > Screening Compounds P58183 > 1-(1-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol
1-(1-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol -

1-(1-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol

Catalog Number: EVT-4705870
CAS Number:
Molecular Formula: C25H30FN3O2
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound serves as a crucial starting material in the synthesis of complex heterocyclic compounds. It possesses a pyrazole ring substituted with a 4-methoxyphenyl group and a 1,2,3-triazole moiety at the 1 and 3 positions, respectively. The aldehyde functionality at the 4-position of the pyrazole ring enables further derivatization through reactions like condensation reactions. []
  • Relevance: This compound shares the core 1-(4-methoxyphenyl)-1H-pyrazole structure with the target compound, 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol. The presence of the 1,2,3-triazole substituent in this compound, compared to the 3-fluorophenyl group in the target compound, highlights a potential area for exploring structure-activity relationships.

Compound 2: 2-((2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-oxobutanoate derivatives

  • Compound Description: These derivatives, substituted at the R1 and R2 positions, are key intermediates in synthesizing novel pyrazole-based heterocycles with potential anti-diabetic activity. The presence of the oxazole ring and the ester functionality allows for further chemical modifications and exploration of structure-activity relationships. []
  • Relevance: While not directly containing a pyrazole ring, these derivatives share the 4-methoxyphenyl moiety present in 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol. Additionally, their application in synthesizing anti-diabetic compounds suggests a possible avenue for investigating the target compound's therapeutic potential.
  • Relevance: This compound exhibits structural similarities to 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol, notably the shared presence of a pyrazole ring and a 2-fluorophenyl substituent. Despite its initial promise as a potential antipsychotic, this compound's seizure-inducing properties underscore the importance of thoroughly evaluating the safety profile of structurally related compounds, including the target compound.
  • Compound Description: This compound emerged as a potential antipsychotic lead due to its ability to reduce spontaneous locomotion in mice without inducing ataxia and its selective inhibition of conditioned avoidance in rats and monkeys. Importantly, it did not cause dystonic movements in a primate model, suggesting a favorable side effect profile compared to existing antipsychotics. []
  • Relevance: Although structurally distinct from 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol, this compound's identification within a research program investigating novel antipsychotics highlights the potential of exploring structurally diverse compounds with improved efficacy and safety profiles for treating psychiatric disorders.

Compound 5: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1/2 (ERK1/2). Its development aimed to address the limitations of existing RAF and MEK inhibitors by simultaneously targeting multiple nodes in the RAS/RAF/MEK/ERK signaling cascade, potentially enhancing efficacy and reducing drug resistance in cancer treatment. []
  • Relevance: This compound, like 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol, contains a pyrazole ring system and halogenated phenyl substituents. Although their biological targets differ, the presence of these shared structural motifs suggests the possibility of exploring variations on the target compound's structure for modulating ERK1/2 activity.
  • Compound Description: This series of novel compounds incorporate both sulfonamide and 2-Azitidinone (β-lactam) functionalities. Notably, compounds 5f, 5l, 5n, and 5r exhibited significant antibacterial activity exceeding that of streptomycin. Additionally, compounds 5c, 5f, 5l, 5o, and 5r displayed moderate to good antioxidant properties in DPPH radical scavenging assays. []
  • Relevance: These derivatives, like 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol, feature a central pyrazole ring scaffold and halogenated phenyl substituents. While the target compound lacks the sulfonamide and β-lactam functionalities, the promising antimicrobial and antioxidant activities of these derivatives suggest that incorporating similar pharmacophores into the target compound or its analogues could lead to novel antimicrobial agents.

Compound 7: (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This series of compounds demonstrated potent central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Certain derivatives exhibited potential antipsychotic effects. []
  • Relevance: This compound class shares the core pyrazole ring and an aryl ketone substituent with 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol. Although the target compound lacks the amino group at the 5-position of the pyrazole ring, the potent CNS activity observed in this series suggests potential for the target compound to exhibit similar effects, warranting further investigation.
  • Compound Description: This di-Mannich derivative of curcumin pyrazole displayed significantly improved water solubility compared to curcumin pyrazole and curcumin. Notably, its solubility was three times higher than the parent compounds. This enhanced water solubility suggests potential advantages for formulation and bioavailability, crucial factors for drug development. []
  • Relevance: While structurally distinct from 1-(1-{[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol, this compound highlights the importance of considering physicochemical properties, such as water solubility, when designing and developing novel therapeutics. Strategies to enhance the water solubility of the target compound could potentially improve its bioavailability and therapeutic potential.

Properties

Product Name

1-(1-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol

IUPAC Name

1-[1-[[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]propan-1-ol

Molecular Formula

C25H30FN3O2

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C25H30FN3O2/c1-3-24(30)18-11-13-28(14-12-18)16-20-17-29(22-7-9-23(31-2)10-8-22)27-25(20)19-5-4-6-21(26)15-19/h4-10,15,17-18,24,30H,3,11-14,16H2,1-2H3

InChI Key

LXRHZPIGVAAUCI-UHFFFAOYSA-N

SMILES

CCC(C1CCN(CC1)CC2=CN(N=C2C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC)O

Canonical SMILES

CCC(C1CCN(CC1)CC2=CN(N=C2C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.